molecular formula C19H25NO6 B133171 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid CAS No. 144787-23-5

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid

Cat. No.: B133171
CAS No.: 144787-23-5
M. Wt: 363.4 g/mol
InChI Key: SXDKIZPHXVFDPJ-LOACHALJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid typically involves the protection of functional groups and the formation of ester bonds. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are generally mild, allowing for the conversion of sterically demanding and acid-labile substrates.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Phenylmethoxy)carbonyl]-3-allyl-D-aspartic acid 1-tert-butyl ester
  • N-[(Phenylmethoxy)carbonyl]-3-allyl-L-glutamic acid 1-tert-butyl ester

Uniqueness

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid is unique due to its specific molecular structure, which allows for selective interactions in chemical and biological systems. This makes it a valuable compound for targeted research applications .

Properties

CAS No.

144787-23-5

Molecular Formula

C19H25NO6

Molecular Weight

363.4 g/mol

IUPAC Name

2-[(1S)-2-[(2-methylpropan-2-yl)oxy]-2-oxo-1-(phenylmethoxycarbonylamino)ethyl]pent-4-enoic acid

InChI

InChI=1S/C19H25NO6/c1-5-9-14(16(21)22)15(17(23)26-19(2,3)4)20-18(24)25-12-13-10-7-6-8-11-13/h5-8,10-11,14-15H,1,9,12H2,2-4H3,(H,20,24)(H,21,22)/t14?,15-/m0/s1

InChI Key

SXDKIZPHXVFDPJ-LOACHALJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

SMILES

CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C(C(CC=C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Synonyms

N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester

Origin of Product

United States

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